molecular formula C19H19N3O3S B2673605 N-(3-methoxyphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide CAS No. 688336-16-5

N-(3-methoxyphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide

Cat. No. B2673605
CAS RN: 688336-16-5
M. Wt: 369.44
InChI Key: CSFYLSZHLFBMRL-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide, also known as MIA-1, is a novel compound that has been synthesized and studied for its potential applications in scientific research. MIA-1 is a member of the imidazole family of compounds and has been shown to have a range of biochemical and physiological effects.

Scientific Research Applications

Computational and Pharmacological Potential

N-(3-methoxyphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide and similar compounds have shown promising computational and pharmacological potential. Studies have focused on their capabilities in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Specifically, derivatives like N-{4-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl acetamide have been investigated for binding and inhibitory effects against targets such as epidermal growth factor receptor (EGFR), tubulin, and enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) (Faheem, 2018).

Antimicrobial and Antitubercular Properties

Studies have also explored the antimicrobial and antitubercular properties of related compounds. For instance, N-(4-(4-chloro-1H-imidazol-1-yl)-3-methoxyphenyl)amide/sulfonamide derivatives have been synthesized and evaluated for their efficacy against various bacterial and fungal strains, as well as Mycobacterium tuberculosis. These compounds have displayed significant antimicrobial activity, highlighting their potential in treating infectious diseases (Ranjith et al., 2014).

Anticonvulsant Activity

Another area of application is in the field of neurology, where similar compounds have been tested for anticonvulsant activity. For example, omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives have shown promise in this regard, with certain compounds being particularly effective against seizures induced by maximal electroshock (MES) (Aktürk et al., 2002).

Antiprotozoal Activity

Compounds like 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives, which are structurally related, have been synthesized and tested for their antiprotozoal activity. These compounds have shown strong activity against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with some being more effective than standard drugs like metronidazole (Pérez‐Villanueva et al., 2013).

Anticancer Properties

In the field of oncology, analogs of N-(3-methoxyphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide have been explored for their anticancer properties. For example, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs have been evaluated as glutaminase inhibitors, with some showing the potential to attenuate the growth of cancer cells in vitro and in vivo models (Shukla et al., 2012).

properties

IUPAC Name

N-(3-methoxyphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-24-16-8-6-15(7-9-16)22-11-10-20-19(22)26-13-18(23)21-14-4-3-5-17(12-14)25-2/h3-12H,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFYLSZHLFBMRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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